3-Methylbutyl isothiocyanate

Description

Overview of Isothiocyanate Compounds as Natural Products

Isothiocyanates are primarily found in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, cauliflower, and horseradish. rjpharmacognosy.irfoodandnutritionjournal.orgoregonstate.edu They are not present in their active form within intact plant cells. Instead, they exist as stable precursors called glucosinolates. foodandnutritionjournal.orgoregonstate.edu When the plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase is released and hydrolyzes the glucosinolates. rjpharmacognosy.irfoodandnutritionjournal.org This enzymatic reaction produces various breakdown products, with isothiocyanates being among the most significant. oregonstate.edunih.gov The specific isothiocyanate formed depends on the structure of the parent glucosinolate. oregonstate.edu This defense mechanism is responsible for the characteristic pungent and sometimes bitter flavor of these vegetables. foodandnutritionjournal.org The natural diversity of glucosinolates leads to a wide array of isothiocyanates, each with unique chemical structures and properties. bohrium.com

Academic Significance of Aliphatic Isothiocyanates

Aliphatic isothiocyanates, which feature a non-aromatic carbon chain attached to the –N=C=S group, are a prominent subgroup with considerable academic interest. nih.gov Compounds like sulforaphane (B1684495), found in broccoli, are well-studied examples. oregonstate.edu Research has revealed that aliphatic isothiocyanates possess a range of biological activities, including antimicrobial and anti-inflammatory properties. rjpharmacognosy.irnih.gov Their mechanism of action is a subject of intensive study, with research indicating they can induce cellular defense mechanisms. oregonstate.edunih.gov For example, they are known to modulate the activity of biotransformation enzymes that are crucial for metabolizing and eliminating foreign substances from the body. oregonstate.edu The antimicrobial effects of some aliphatic ITCs have been linked to the induction of the stringent response in bacteria, a key survival mechanism. nih.gov

Research Focus on 3-Methylbutyl Isothiocyanate within the Isothiocyanate Class

Within the broad class of isothiocyanates, this compound has emerged as a compound of specific research interest. It is recognized as a naturally occurring volatile compound and has been identified in various plants, including cauliflower, cabbage, and horseradish. mdpi.comresearchgate.netnih.gov This compound, also known as isopentyl isothiocyanate, contributes to the flavor profile of these vegetables. cymitquimica.comfemaflavor.org

Research into this compound explores its unique chemical properties and biological activities. cymitquimica.comsmolecule.com Studies have investigated its potential antimicrobial effects and its interactions with biological systems. cymitquimica.comsmolecule.com Its presence in widely consumed vegetables and its specific chemical structure make it a valuable subject for comparative studies with other well-known isothiocyanates, helping to elucidate structure-activity relationships within this important class of natural products. nih.gov

Chemical and Physical Properties of this compound

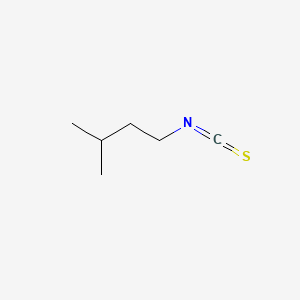

This compound is an organic compound with the chemical formula C6H11NS. cas.org It is a colorless to pale yellow liquid known for a pungent, sharp aroma reminiscent of mustard or horseradish. cymitquimica.comnih.gov

| Property | Value |

| CAS Registry Number | 628-03-5 cas.org |

| Molecular Formula | C6H11NS cas.org |

| Molecular Weight | 129.22 g/mol cas.org |

| Boiling Point | 183-184 °C at 760 mmHg nih.gov |

| Synonyms | Isopentyl isothiocyanate, Isoamyl isothiocyanate, 1-Isothiocyanato-3-methylbutane cymitquimica.comcas.org |

This table is interactive. Click on the headers to sort.

Natural Occurrence and Synthesis

This compound is a natural product derived from the enzymatic hydrolysis of the corresponding glucosinolate precursor found in various cruciferous plants. rjpharmacognosy.ircymitquimica.com It has been identified as a volatile component in vegetables such as cauliflower, cabbage, and horseradish. mdpi.comresearchgate.netnih.gov In addition to its natural origins, this compound can be produced synthetically for research and commercial purposes, such as for use as a flavoring agent. cymitquimica.commdpi.com

Research on Biological Activity

Scientific inquiry into this compound has highlighted its potential biological activities. Like many other isothiocyanates, it has been studied for its antimicrobial properties, showing activity against various bacteria and fungi. smolecule.com Research suggests that isothiocyanates, as a class, may exert their effects by inducing oxidative stress and interfering with cellular pathways in microorganisms. foodandnutritionjournal.org Studies on various isothiocyanates have demonstrated their ability to modulate inflammatory responses and pathways related to cell regulation. bohrium.comoregonstate.edu Specifically, research on extracts containing this compound from sources like cauliflower has shown inhibitory effects on the metabolic activity of human colorectal cancer cells in vitro. nih.gov This activity was associated with an increase in intracellular reactive oxygen species (ROS). nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATNWMBUDXLMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211876 | |

| Record name | Isoamyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp green irritating aroma | |

| Record name | Isoamyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1865/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

183.00 to 184.00 °C. @ 760.00 mm Hg | |

| Record name | Isoamyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isoamyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1865/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.939-0.945 | |

| Record name | Isoamyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1865/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-03-5 | |

| Record name | 3-Methylbutyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 628-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLP916O2C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoamyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 3 Methylbutyl Isothiocyanate

Brassicaceae Species as Primary Sources

The Brassicaceae family, commonly known as the mustard or cabbage family, is the principal source of 3-Methylbutyl isothiocyanate. This diverse family of flowering plants includes a wide array of vegetables recognized for their distinctive and often pungent tastes, which are largely attributable to the presence of various isothiocyanates. While many studies on Brassicaceae focus on more abundant isothiocyanates like sulforaphane (B1684495) and allyl isothiocyanate, the presence of this compound has been identified in certain members of this family. For instance, it is recognized as one of the volatile compounds contributing to the flavor of cauliflower (Brassica oleracea var. botrytis) nih.gov. Additionally, research on rocket salad (Eruca sativa) has indicated the presence of 3-methylbutyl glucosinolate, the precursor to this compound.

Identification in Specific Plant Organs and Varieties

The concentration and distribution of isothiocyanates and their precursor glucosinolates can vary significantly between different organs of the same plant and among different varieties or cultivars. Generally, the highest concentrations of glucosinolates are found in the seeds, followed by the leaves and roots. This distribution is a plant's strategy to protect its reproductive tissues and vital organs.

While specific quantitative data for this compound across different plant organs and varieties are scarce in scientific literature, the general principles of glucosinolate distribution in Brassicaceae suggest that its concentration would likely be highest in the seeds of producing plants. For example, studies on various Brassica species have consistently shown that seeds contain considerably higher amounts of glucosinolates compared to other plant tissues nih.gov. The concentration in leaves, stems, and roots can fluctuate based on the plant's developmental stage and exposure to environmental stressors.

Factors Influencing this compound Content in Plants

The amount of this compound in a given plant is not static; it is influenced by a complex interplay of genetic, environmental, and post-harvest factors. These factors primarily affect the biosynthesis and accumulation of its precursor, 3-methylbutyl glucosinolate, as well as the efficiency of its conversion to the active isothiocyanate.

Genetic and Varietal Determinants

Genetics play a crucial role in determining the profile and concentration of glucosinolates within a plant. Different species and even different cultivars within the same species can exhibit significant variations in the types and amounts of glucosinolates they produce nih.govnih.gov. This genetic diversity is the basis for the wide range of flavors observed among cruciferous vegetables. For instance, the genetic makeup of a particular Brassica variety will dictate its capacity to synthesize 3-methylbutyl glucosinolate, and consequently, its potential to produce this compound. Breeding programs can select for specific genetic traits to enhance or reduce the levels of certain glucosinolates and their corresponding isothiocyanates.

Table 1: Influence of Genetic Factors on Isothiocyanate Precursors in Brassicaceae

| Genetic Factor | Influence on Glucosinolate Profile | Implication for this compound |

| Species | Different Brassica species possess unique glucosinolate profiles. | The presence and abundance of 3-methylbutyl glucosinolate are species-dependent. |

| Cultivar/Variety | Significant variation in glucosinolate content exists between cultivars of the same species. | The potential yield of this compound can differ substantially among varieties. |

| Gene Expression | The expression levels of genes involved in the glucosinolate biosynthesis pathway control the final concentration. | Higher expression of genes specific to the 3-methylbutyl glucosinolate pathway leads to increased precursor availability. |

Note: This table is based on general principles of glucosinolate genetics in Brassicaceae, as specific quantitative data for this compound is limited.

Environmental and Cultivation Factors

Environmental conditions and agricultural practices can significantly modulate the glucosinolate content in plants. Factors such as temperature, light intensity, water availability, and soil composition can influence the metabolic pathways responsible for glucosinolate production mdpi.com. For example, studies have shown that environmental stress can lead to an increase in the production of glucosinolates as a defense response.

Cultivation practices, including the type and amount of fertilizer used, can also impact glucosinolate levels. Sulfur and nitrogen are key nutrients in the biosynthesis of glucosinolates, and their availability in the soil can directly affect the concentration of these compounds in the plant nih.gov. Therefore, the cultivation environment of a Brassica crop can have a profound effect on its potential to yield this compound.

Table 2: Impact of Environmental and Cultivation Factors on Glucosinolate Content

| Factor | Effect on Glucosinolate Content | Potential Consequence for this compound |

| Temperature | Can influence enzyme activity and overall metabolic rate, affecting glucosinolate synthesis. | Optimal temperature ranges can enhance the accumulation of 3-methylbutyl glucosinolate. |

| Light Intensity | Higher light levels can lead to increased production of secondary metabolites, including glucosinolates. | Increased light exposure may result in higher concentrations of the precursor. |

| Water Availability | Drought stress can trigger a defense response, leading to an increase in glucosinolate levels. | Water-stressed plants might exhibit elevated levels of 3-methylbutyl glucosinolate. |

| Soil Nutrients | Availability of sulfur and nitrogen is crucial for glucosinolate biosynthesis. | Adequate fertilization with sulfur and nitrogen can boost the production of the precursor. |

Note: This table illustrates general trends observed for glucosinolates in Brassicaceae, as specific data for this compound is not widely available.

Post-Harvest Processing and Storage Effects on Profile

The journey from harvest to consumption involves various processing and storage steps, each of which can significantly alter the isothiocyanate profile of the plant material. The enzymatic conversion of glucosinolates to isothiocyanates is initiated by tissue damage, but the stability of both the myrosinase enzyme and the resulting isothiocyanates is sensitive to temperature and other processing conditions.

Cooking, for instance, can deactivate the myrosinase enzyme, thereby preventing the formation of isothiocyanates. The extent of this deactivation depends on the cooking method and duration wur.nl. Storage conditions, such as temperature and atmosphere, also play a critical role. Improper storage can lead to the degradation of both the precursor glucosinolates and the formed isothiocyanates, resulting in a diminished flavor profile and potential health benefits nih.govresearchgate.net. While specific studies on the post-harvest stability of this compound are limited, the general principles of isothiocyanate degradation suggest that its concentration is likely to decrease with prolonged or improper storage and aggressive cooking methods.

Biosynthesis and Enzymatic Generation of 3 Methylbutyl Isothiocyanate

Glucosinolate-Myrosinase System as a Precursor Pathway

The glucosinolate-myrosinase system is a hallmark of plants in the order Brassicales, which includes many common vegetables like broccoli, cabbage, and mustard. In intact plant tissue, glucosinolates and the myrosinase enzyme are kept in separate compartments within the cells. frontiersin.org When the plant tissue is damaged, for instance by chewing or cutting, this compartmentalization is disrupted, allowing the myrosinase enzyme to come into contact with the glucosinolates, initiating a rapid enzymatic hydrolysis. frontiersin.org

Role of Glucosinolates as Bio-Precursors

Glucosinolates are a diverse group of sulfur- and nitrogen-containing secondary metabolites derived from glucose and amino acids. nih.gov In their intact form, these compounds are relatively stable and exhibit low biological activity. nih.gov They serve as the stored, inactive precursors for a variety of defensive compounds. The general structure of a glucosinolate features a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R-group) derived from an amino acid. nih.gov This side chain is the primary determinant of the specific isothiocyanate that will be formed upon hydrolysis. oregonstate.edu

Glucosinolates are classified based on the precursor amino acid from which their side chain is derived. The main categories include:

Aliphatic glucosinolates: Derived from methionine, alanine, leucine, valine, or isoleucine. mdpi.com

Indole glucosinolates: Derived from tryptophan. mdpi.com

Aromatic glucosinolates: Derived from phenylalanine or tyrosine. mdpi.com

Myrosinase Enzyme Activity in Glucosinolate Hydrolysis

Myrosinase, formally known as thioglucoside glucohydrolase, is the enzyme responsible for catalyzing the hydrolysis of glucosinolates. frontiersin.org This enzyme is a key component of the plant's defense system. When plant cells are damaged, myrosinase is released and acts swiftly on the available glucosinolate substrates. frontiersin.org The enzyme's primary function is to cleave the thioglucosidic bond, which links the glucose molecule to the sulfur atom in the glucosinolate structure. This action is the critical first step in the generation of isothiocyanates. frontiersin.org

Specific Glucosinolate Precursors to 3-Methylbutyl Isothiocyanate

The direct precursor to this compound is 4-methylpentyl glucosinolate . foodb.careading.ac.uk This is an aliphatic glucosinolate, with its characteristic side chain being derived from the amino acid leucine. The "3-methylbutyl" portion of the resulting isothiocyanate directly corresponds to the isobutyl side chain of leucine, following a series of biosynthetic modifications within the plant to form the 4-methylpentyl glucosinolate structure.

Table 1: Precursor Relationship for this compound

| Amino Acid Precursor | Glucosinolate Precursor | Hydrolysis Product |

| Leucine | 4-Methylpentyl glucosinolate | This compound |

Enzymatic Conversion Mechanisms

The conversion of a stable glucosinolate into a volatile and reactive isothiocyanate is a two-step process initiated by myrosinase. This enzymatic reaction is highly efficient and leads to the formation of an unstable intermediate that spontaneously rearranges into the final product.

Hydrolysis of Thioglucosidic Bonds

The enzymatic process begins when myrosinase accesses the glucosinolate molecule. The enzyme specifically targets and catalyzes the cleavage of the β-thioglucosidic bond. This hydrolytic reaction breaks the link between the glucose sugar moiety and the sulfur atom of the thiohydroximate-O-sulfate core. The result of this cleavage is the release of a D-glucose molecule and the formation of a highly unstable intermediate. frontiersin.org

Formation of Unstable Aglycones and Subsequent Rearrangement

The intermediate molecule formed after the removal of glucose is known as an aglycone, or more specifically, a thiohydroximate-O-sulfate. frontiersin.org This aglycone is inherently unstable and immediately undergoes a spontaneous chemical rearrangement. This non-enzymatic rearrangement is known as the Lossen rearrangement. During this process, the sulfate group is eliminated, and the side chain (the 4-methylpentyl group in this case) migrates to the nitrogen atom, resulting in the formation of the corresponding isothiocyanate, this compound. frontiersin.org

The nature of the final products can be influenced by various factors such as pH and the presence of other proteins. Under neutral pH conditions, the formation of isothiocyanates is the predominant outcome. frontiersin.org

Biotechnological Approaches for this compound Production

Conventional production of this compound relies on its extraction from plant sources or chemical synthesis. However, biotechnological methods offer promising alternatives for sustainable and controlled production. These approaches primarily involve the use of cell cultures or microbial systems to either produce the compound directly or to enhance its formation from precursors.

Hairy Root Cultures as Biosynthetic Systems

Hairy root cultures (HRCs) represent a stable and efficient platform for producing secondary metabolites that are typically synthesized in plant roots. frontiersin.org These cultures are established by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. nih.gov The bacterium transfers a segment of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome, causing the proliferation of highly branched, genetically stable roots at the infection site. frontiersin.orgmdpi.com

HRCs offer several advantages for producing compounds like this compound:

High Growth Rate: They exhibit rapid growth in simple, hormone-free media. nih.gov

Genetic Stability: HRCs are known for their stable genetic makeup over long periods of cultivation. frontiersin.org

Consistent Production: They produce the same profile of secondary metabolites as the roots of the parent plant, often at higher yields. nih.gov

Scalability: Hairy roots can be cultivated on a large scale in bioreactors, allowing for industrial-level production. frontiersin.org

To produce this compound, HRCs would be initiated from a plant species known to produce its precursor, glucoleucin. The cultures would be grown in optimized liquid media, and the isothiocyanate could then be extracted from the root biomass or the culture medium. Horseradish hairy root cultures have already been successfully used as a model system to study the glucosinolate-myrosinase system and for the production of other bioactive isothiocyanates. mdpi.com

| Feature | Advantage for Isothiocyanate Production | Reference |

|---|---|---|

| Genetic and Biochemical Stability | Ensures consistent yield and product profile over multiple generations. | frontiersin.org |

| Rapid Growth in Hormone-Free Media | Allows for rapid biomass accumulation and simplifies the production process, reducing costs. | nih.gov |

| High Secondary Metabolite Production | Can lead to higher concentrations of the target compound compared to field-grown plants. | frontiersin.orgmdpi.com |

| Suitability for Bioreactors | Enables large-scale, controlled production independent of geographical and climatic conditions. | frontiersin.org |

Microbial Fermentation and Heterologous Production Strategies

Microbial systems provide another powerful avenue for the biotechnological production of this compound. These strategies can involve either enhancing the conversion of precursors through fermentation or engineering microorganisms to produce the compound de novo.

Microbial Fermentation: Fermentation using specific microorganisms, such as Lactic Acid Bacteria (LAB), can be employed to enhance the conversion of glucosinolates to isothiocyanates. nih.gov This process, termed fermentation-assisted extraction, leverages the enzymatic activities of the microbes. Research has shown that LAB fermentation can facilitate the complete degradation of glucosinolates and significantly increase the yield of isothiocyanates, in some cases more than doubling the concentration compared to unfermented samples. nih.gov This approach could be applied by fermenting plant material rich in glucoleucin with selected microbial strains to maximize the production of this compound. Furthermore, novel myrosinase enzymes from microbial sources, such as the bacterium Shewanella baltica, could be used in fermentation processes to efficiently hydrolyze glucosinolates under controlled conditions. nih.gov

Heterologous Production: Heterologous production involves genetically engineering a host microorganism (like Escherichia coli or Saccharomyces cerevisiae) to express the biosynthetic pathway genes from a plant that produces the desired compound. nih.gov This strategy allows for the complete production of this compound from simple sugars, independent of plant raw materials.

The process would involve:

Identifying and isolating the genes responsible for the entire glucoleucin biosynthetic pathway in the source plant.

Assembling these genes into a "biosynthetic gene cluster" (BGC). nih.gov

Introducing this BGC into a suitable microbial host.

Co-expressing a myrosinase gene to ensure the final conversion of the produced glucoleucin into this compound.

This metabolic engineering approach offers the potential for high-yield, scalable, and highly controlled production of the target isothiocyanate in industrial fermenters.

Biological Activities and Cellular Mechanisms of 3 Methylbutyl Isothiocyanate

Antimicrobial Properties of 3-Methylbutyl Isothiocyanate

This compound, also known as isopentyl isothiocyanate, is a naturally occurring organosulfur compound found in certain plants of the Brassicaceae family cymitquimica.com. It belongs to the isothiocyanate (ITC) class, which is well-regarded for a variety of biological activities, including antimicrobial properties smolecule.com. These compounds are typically produced through the enzymatic hydrolysis of precursor molecules called glucosinolates nih.gov.

While this compound is recognized for its antimicrobial potential, detailed studies quantifying its specific activity against a broad spectrum of bacterial species are limited in the available scientific literature. Research indicates it possesses antibacterial properties against various foodborne pathogens, though specific minimum inhibitory concentration (MIC) data is not extensively documented smolecule.com.

However, the antibacterial efficacy of the isothiocyanate class of compounds has been thoroughly investigated. The activity is highly dependent on the specific chemical structure of the ITC and the target bacterium mdpi.comresearchgate.net. Aromatic ITCs (like benzyl (B1604629) isothiocyanate) and those with shorter carbon chains often exhibit greater potency mdpi.com. To illustrate the general antibacterial activity of this class of compounds, the table below summarizes the efficacy of other well-researched isothiocyanates against common pathogenic bacteria.

Note: The following data is for structurally related isothiocyanates and is provided for illustrative purposes due to the limited specific data for this compound.

| Isothiocyanate (ITC) | Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzyl ITC (BITC) | Staphylococcus aureus (MRSA) | Gram-Positive | 2.9 - 110 µg/mL | mdpi.com |

| Benzyl ITC (BITC) | Escherichia coli O157:H7 | Gram-Negative | N/A (Inhibited motility and toxin production) | nih.gov |

| Benzyl ITC (BITC) | Campylobacter jejuni | Gram-Negative | 1.25 - 5 µg/mL | nih.gov |

| Sulforaphane (B1684495) (SFN) | Helicobacter pylori | Gram-Negative | ~2 µg/mL | nih.gov |

| Allyl ITC (AITC) | Staphylococcus aureus (MRSA) | Gram-Positive | >110 µg/mL | mdpi.com |

This compound has demonstrated notable antifungal and anti-yeast capabilities smolecule.com. Research on the closely related butyl isothiocyanate (butylITC) has provided specific insights into its effects on the pathogenic yeast Candida albicans. Studies show that butylITC can inhibit planktonic growth, prevent the morphological transition from yeast to hyphal form (a key virulence factor), and disrupt biofilm formation foodb.ca.

The table below details the effective concentrations of butyl isothiocyanate against various growth and virulence characteristics of Candida albicans.

| Activity Measured | Target Organism | Effective Concentration | Reference |

| Inhibition of Planktonic Growth | Candida albicans | 17.36 mM | foodb.ca |

| Inhibition of Yeast-to-Hyphal Transition | Candida albicans | 0.542 mM | foodb.ca |

| Inhibition of Biofilm Formation | Candida albicans | 17.36 mM | foodb.ca |

The antimicrobial action of isothiocyanates, including this compound, is believed to be multifaceted rather than targeting a single cellular process. The primary mechanisms involve their high reactivity, particularly the electrophilic nature of the carbon atom in the -N=C=S functional group nih.gov.

Cell Membrane Disruption: One of the key proposed mechanisms is the disruption of microbial cell membrane integrity. ITCs can compromise the cell membrane, leading to the leakage of essential intracellular components like cytoplasmic contents and a loss of membrane potential smolecule.comnih.gov. Electron microscopy of bacteria such as E. coli O157:H7 treated with benzyl isothiocyanate revealed significant damage, including disruption of the outer membrane and subsequent cell lysis nih.gov.

Enzyme Inhibition: ITCs are known to react readily with sulfhydryl groups (-SH) of amino acids, particularly cysteine, within proteins. This interaction can lead to the inactivation of essential enzymes involved in critical metabolic pathways, such as those related to energy metabolism and redox balance, ultimately leading to cell death nih.gov.

Induction of Oxidative Stress: Some studies suggest that ITCs can induce the accumulation of intracellular Reactive Oxygen Species (ROS) in microbes. This oxidative stress can damage cellular components like proteins, lipids, and nucleic acids, contributing to the antimicrobial effect.

Role in Plant Defense and Herbivore Deterrence

This compound plays a role as a defensive chemical for the plants that produce it smolecule.com. Its pungent aroma and taste can act as a feeding deterrent for generalist herbivores cymitquimica.com. Furthermore, the compound possesses direct insecticidal properties that can protect the plant from insect pests smolecule.com.

The toxicity of isothiocyanates to insects has been demonstrated in various studies. For example, allyl isothiocyanate (AITC), another volatile ITC, has shown significant insecticidal potential against the polyphagous pest Spodoptera litura (tobacco cutworm) entomoljournal.com. In laboratory settings, AITC caused 100% larval mortality at high concentrations and negatively impacted all stages of the insect's development, including larval and pupal periods and adult emergence entomoljournal.com. This activity highlights the protective role ITCs play against insect herbivores. While many herbivores are deterred by these compounds, some specialist insects that feed exclusively on ITC-producing plants have evolved mechanisms to detoxify or sequester these chemicals, sometimes even using them for their own defense against predators nih.govmdpi.com.

The production of this compound is a key part of an activated chemical defense system in Brassicaceae plants known as the "mustard oil bomb" or the glucosinolate-myrosinase system mdpi.com. In healthy, intact plant tissue, the precursor molecule, a glucosinolate, is physically separated from the enzyme myrosinase nih.gov. The specific precursor for this compound is 4-methylpentyl glucosinolate , which is derived from the amino acid leucine foodb.cahmdb.ca.

When a herbivore chews the plant tissue, the cellular compartments are ruptured. This damage allows the myrosinase enzyme to come into contact with 4-methylpentyl glucosinolate. Myrosinase rapidly hydrolyzes the glucosinolate, breaking it down into glucose and an unstable intermediate. This intermediate then spontaneously rearranges to form the volatile and biologically active this compound nih.govmdpi.com. The sudden release of this pungent and toxic compound at the site of damage serves to deter the feeding herbivore and inhibit microbial pathogens that may try to enter the wound nih.gov.

Induction of Plant Defense Responses (e.g., Gene Expression)

Isothiocyanates, including this compound, are integral components of the plant defense system, particularly in species of the Brassicaceae family. This defense mechanism is often referred to as the "mustard oil bomb". frontiersin.orgfrontiersin.org In this system, glucosinolates and the enzyme myrosinase are stored in separate compartments within the plant's cells. frontiersin.orgnih.gov When plant tissue is damaged, for instance by herbivore feeding or pathogen attack, the cellular compartments are ruptured, allowing myrosinase to come into contact with glucosinolates. frontiersin.orgnih.gov This interaction triggers the hydrolysis of glucosinolates, leading to the rapid production of various biologically active compounds, most notably isothiocyanates. frontiersin.orgnih.gov

These newly synthesized isothiocyanates are toxic to a wide range of herbivores and microbes, acting as a direct chemical defense. frontiersin.org Beyond this immediate toxicity, research on related isothiocyanates like sulforaphane has shown that subtoxic concentrations can act as signaling molecules. frontiersin.org These molecules can diffuse into undamaged tissues and "prime" them for future attacks by inducing the expression of defense-related genes. frontiersin.org For example, sulforaphane has been observed to provoke covalent modifications of histones in the promoter regions of defense genes such as WRKY6 and plant defensin PDF1.2, leading to their activation. frontiersin.org Furthermore, isothiocyanates can upregulate the expression of heat shock proteins and genes related to detoxification, which helps the plant manage stress and protect itself from the autotoxicity of its own defense compounds. frontiersin.org

Modulation of Biological Pathways (Excluding Human Clinical Contexts)

Influence on Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases, NQO1)

Isothiocyanates are well-documented as potent modulators of xenobiotic detoxification pathways, primarily through their ability to induce phase II detoxification enzymes. nih.govfoodandnutritionjournal.orgcasi.org These enzymes play a crucial role in neutralizing and facilitating the excretion of harmful compounds. foodandnutritionjournal.orgcasi.org Key enzymes in this pathway include Glutathione S-Transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govcasi.org

The induction of these enzymes is a hallmark of the biological activity of isothiocyanates. nih.gov Studies have demonstrated that various isothiocyanates, including both aliphatic and aromatic types, can significantly increase the activity and expression of GSTs and quinone reductases. nih.govcasi.org This effect is not uniform across all tissues, with some studies noting specific upregulation in locations such as the duodenum, forestomach, and urinary bladder. casi.org The general mechanism involves the activation of the Nrf2-dependent pathway, which regulates the expression of these protective enzymes. foodandnutritionjournal.org

A comprehensive study examining 14 different isothiocyanates found that all were substrates for four human Glutathione S-transferase isoenzymes (A1-1, M1-1, M4-4, and P1-1). nih.govnih.gov This indicates a broad reactivity of the isothiocyanate functional group with GSTs. The study noted that GST M1-1 and P1-1 were generally the most efficient catalysts for the conjugation of isothiocyanates with glutathione. nih.govnih.gov This enzymatic conjugation is a critical step in the detoxification and subsequent elimination of isothiocyanates and other electrophilic compounds from the cell. nih.gov

| Enzyme Family | Specific Enzymes | General Effect of Isothiocyanates |

| Phase II Detoxification | Glutathione S-Transferases (GSTs) | Potent induction of activity and expression; ITCs act as substrates. |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Strong induction of expression, contributing to antioxidant defense. | |

| Uridine 5'-diphospho-glucuronosyltransferase | Induction of activity. |

Epigenetic Modulations (e.g., MicroRNA Expression, Histone Deacetylation, DNA Methylation)

Emerging evidence has highlighted the capacity of isothiocyanates to influence cellular function through epigenetic modifications. researchgate.netlatrobe.edu.aunih.gov These changes, which alter gene expression without changing the DNA sequence itself, include histone modification, DNA methylation, and the regulation of non-coding RNAs like microRNAs (miRNAs). researchgate.netnih.gov

Several studies have focused on the role of isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane as inhibitors of histone deacetylase (HDAC) enzymes. nih.gov HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. mdpi.com By inhibiting HDACs, isothiocyanates can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene expression. nih.gov This can result in the re-expression of silenced tumor suppressor genes. nih.gov

Isothiocyanates can also impact DNA methylation patterns. researchgate.net DNA methyltransferases (DNMTs) are enzymes that add methyl groups to DNA, typically leading to gene silencing. Some isothiocyanates have been shown to inhibit the activity of DNMTs, which can lead to the demethylation and reactivation of silenced genes. nih.gov

Furthermore, isothiocyanates can regulate the expression of miRNAs. latrobe.edu.au MiRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene silencing. mdpi.com They can act as tumor suppressors or oncogenes depending on their target genes. mdpi.com Isothiocyanates have been found to alter the expression profiles of various miRNAs, thereby influencing broad cellular pathways involved in proliferation and survival. latrobe.edu.au This reciprocal relationship, where epigenetics can control miRNA expression and miRNAs can in turn target epigenetic enzymes, forms a complex regulatory network that can be modulated by isothiocyanates. mdpi.com

| Epigenetic Mechanism | Target | Effect of Isothiocyanates |

| Histone Modification | Histone Deacetylases (HDACs) | Inhibition of activity, leading to histone hyperacetylation and gene expression changes. |

| DNA Methylation | DNA Methyltransferases (DNMTs) | Inhibition of activity, potentially leading to demethylation and reactivation of genes. |

| Non-coding RNA | MicroRNAs (miRNAs) | Regulation of expression levels, affecting post-transcriptional control of target genes. |

Interactions with Cellular Nucleophiles (e.g., Thiols, Glutathione)

A defining chemical feature of the isothiocyanate group (–N=C=S) is its electrophilic nature, which makes it highly reactive towards cellular nucleophiles. frontiersin.orgfrontiersin.org The most significant targets for this reaction within the cell are thiol groups (-SH), particularly the sulfhydryl group of the amino acid cysteine, which is found in proteins and in the tripeptide glutathione (GSH). nih.govnih.govnih.gov

The reaction between an isothiocyanate and glutathione is a conjugation reaction catalyzed by Glutathione S-transferases (GSTs). nih.govnih.gov This process forms a dithiocarbamate (B8719985) conjugate, which is the first step in the mercapturic acid pathway, a major route for the metabolism and detoxification of isothiocyanates. nih.govnih.gov This conjugation can lead to a temporary depletion of cellular glutathione levels. nih.gov

This high reactivity is fundamental to the biological effects of isothiocyanates. frontiersin.org Covalent binding to thiol groups on proteins can alter their structure and function, thereby modulating various signaling pathways. nih.gov While this interaction is a key part of detoxification, it can also lead to cellular stress if glutathione levels are depleted or if critical proteins are modified. nih.gov The reversible nature of the initial bond allows for dynamic interactions, but irreversible binding can also occur, leading to more permanent effects on protein function. nih.gov

Induction of Apoptosis-Related Biochemical Pathways

A substantial body of research demonstrates that isothiocyanates are potent inducers of apoptosis, or programmed cell death. nih.govmdpi.com This activity is a key mechanism underlying their biological effects in various cell types. Isothiocyanates can trigger apoptosis through multiple, often interconnected, biochemical pathways.

A primary mechanism is the induction of the intrinsic, or mitochondria-dependent, apoptotic pathway. mdpi.comnih.gov Various isothiocyanates have been shown to cause a loss of mitochondrial membrane potential, which is a critical early event in apoptosis. mdpi.com This is often associated with changes in the expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). researchgate.net This shift in balance promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.govresearchgate.net Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases like caspase-9, and subsequently, effector caspases like caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

The generation of reactive oxygen species (ROS) is another common mechanism by which isothiocyanates induce apoptosis. mdpi.comfrontiersin.org Increased intracellular ROS levels can cause oxidative damage to DNA and other cellular components, and also act as signaling molecules to trigger apoptotic pathways. mdpi.comfrontiersin.org Additionally, some isothiocyanates can induce apoptosis through the extrinsic, or death receptor-mediated, pathway by upregulating components like the Fas/Fas ligand system. researchgate.netnih.gov

Analytical Methodologies for 3 Methylbutyl Isothiocyanate Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of 3-methylbutyl isothiocyanate involves its isolation from the sample matrix. The choice of extraction and preparation method is critical to ensure maximum recovery and prevent analyte degradation.

Solvent-Based Extraction Methods

Conventional solvent extraction is a widely applied technique for isolating isothiocyanates (ITCs) from plant matter. The process typically begins with the homogenization of the sample material (e.g., fresh or lyophilized plant tissues) in water or a buffer solution. This step is crucial as it facilitates the enzymatic hydrolysis of glucosinolates by myrosinase, releasing the isothiocyanates. mdpi.com Following hydrolysis, an appropriate organic solvent is used to extract the ITCs. mdpi.comnih.gov

The selection of the solvent is critical, as each ITC possesses different physical properties like polarity and stability. nih.gov For many ITCs, solvents of medium polarity such as dichloromethane, ethyl acetate, and chloroform (B151607) are preferred. nih.gov Dichloromethane is frequently cited as a highly effective solvent for extracting a range of ITCs. mdpi.comnih.gov Hot extraction methods are generally avoided as they can lead to significant loss of volatile and thermolabile compounds like this compound. mdpi.comnih.gov Studies have shown that cold extraction of fresh samples with chloroform can offer the maximum yield for certain isothiocyanates. nih.gov

| Solvent | Typical Application | Reference |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | Extraction of ITCs from homogenized plant material after enzymatic hydrolysis. | mdpi.comnih.gov |

| Ethyl Acetate | Used for extracting ITCs and has favorable properties for removal due to its lower boiling point. | mdpi.comnih.govgoogle.com |

| Chloroform | Effective for cold extraction of fresh samples to maximize yield. | nih.govnih.gov |

| n-Hexane | Often used for defatting samples (e.g., seeds) before hydrolysis and extraction. | mdpi.com |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, eco-friendly sample preparation technique particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comnih.gov The method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the sample or its headspace. iu.edu Analytes partition from the sample matrix into the fiber coating. iu.edu

For volatile ITCs, headspace SPME (HS-SPME) is commonly employed in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov In this setup, the sample is typically heated in a sealed vial to generate volatiles in the headspace, where the SPME fiber is exposed for a set period to adsorb the analytes. iu.edu The fiber is then transferred directly to the GC injector for thermal desorption and analysis. iu.edu This technique minimizes sample handling and pre-concentration steps, reducing the risk of analyte loss. nih.gov The choice of fiber coating, such as polydimethylsiloxane (B3030410) (PDMS), is crucial for efficient extraction. researchgate.net

Derivatization Strategies for Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For isothiocyanates, this is particularly important for High-Performance Liquid Chromatography (HPLC) analysis, as many ITCs lack a strong native chromophore for UV detection. mdpi.com

Several derivatization strategies have been developed:

Thiourea (B124793) Formation : Isothiocyanates can be converted into their corresponding thiourea derivatives by reacting them with ammonia (B1221849). nih.gov This reaction introduces a UV-absorbing chromophore, making the derivatives suitable for liquid chromatography analysis with UV detection. nih.gov

Cyclocondensation with 1,2-benzenedithiol (B97157) : This method is used for the determination of total ITC content. The reaction between ITCs and 1,2-benzenedithiol forms a product, 1,3-benzodithiole-2-thione (B1218078), which can be measured spectrophotometrically. mdpi.com While effective for total quantification, it does not allow for the analysis of individual ITCs. mostwiedzy.pl

Reaction with N-acetyl-L-cysteine (NAC) : This strategy mimics the first step of the mercapturic acid pathway, a major route for ITC metabolism in vivo. The reaction forms stable dithiocarbamate (B8719985) conjugates that can be readily analyzed by HPLC coupled with a diode array detector or mass spectrometer. mostwiedzy.pl Optimal reaction conditions have been reported as incubation for 1 hour at 50°C. mostwiedzy.pl

| Reagent | Derivative Formed | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| Ammonia | Thiourea | HPLC-UV, LC-MS | Adds a UV chromophore for improved detection. | nih.gov |

| 1,2-benzenedithiol | 1,3-benzodithiole-2-thione | Spectrophotometry, HPLC | Quantification of total ITC content. | mdpi.commostwiedzy.pl |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate | HPLC-DAD, HPLC-MS | Forms stable conjugates for individual ITC analysis. | mostwiedzy.placs.org |

Chromatographic Separation Techniques

Chromatography is the cornerstone of ITC analysis, providing the necessary separation of target analytes from complex mixtures. Gas and liquid chromatography are the two most employed techniques.

Gas Chromatography (GC) for Volatile Isothiocyanates

Gas chromatography is an excellent technique for the separation and determination of volatile compounds like this compound. mdpi.com It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID) for quantification. mdpi.com

A key challenge in the GC analysis of ITCs is their potential for thermal degradation in the high-temperature environment of the injector port. mdpi.comacs.org To mitigate this, specific GC parameters must be optimized. For instance, using a splitless injection mode and a lower initial oven temperature (e.g., 50°C) can prevent the transformation of ITCs into other compounds. scispace.com A study on the hydrolysis products from Farsetia aegyptia successfully identified this compound using GC-MS, reporting characteristic mass spectrum ions at m/z 41 (100%), 43 (75%), 72 (38%), 114 (88%), and 129 (M+; 55%). scispace.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness) | scispace.com |

| Carrier Gas | Helium at 2 ml/min | scispace.com |

| Oven Temperature Program | Initial 50°C for 2 min, ramp at 5°C/min to 280°C | scispace.com |

| Detector | Mass Spectrometer (MS) operated at 70 eV | scispace.com |

High-Performance Liquid Chromatography (HPLC) for Isothiocyanate Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of both volatile and non-volatile ITCs. mdpi.com Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common configuration. nih.govekb.eg

A significant issue with the RP-HPLC analysis of ITCs is their potential for on-column precipitation when analyzed at room temperature, leading to inaccurate quantification. nih.gov Research has shown that heating the column to temperatures around 60°C can significantly reduce these losses and improve the accuracy and reproducibility of the analysis. nih.govresearchgate.net For example, at 22°C, losses for some ITCs can be as high as 11.0%, but these are reduced by two to ten times when the column is heated to 60°C. nih.gov

As mentioned, due to the weak UV absorption of many ITCs, analysis often requires either derivatization or detection at low wavelengths (e.g., 196-205 nm), where selectivity can be an issue. mdpi.com Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, often without the need for derivatization. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Kinetex C18, Hypersil BDS C18) | ekb.egresearchgate.net |

| Mobile Phase | Gradient elution with water (often with 0.1% formic acid) and acetonitrile. | researchgate.net |

| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.govresearchgate.net |

| Column Temperature | Elevated temperatures (e.g., 60°C) recommended to prevent precipitation. | nih.gov |

| Detection | UV/Diode Array Detector (DAD) or Mass Spectrometer (MS). | mdpi.commostwiedzy.pl |

Compound Reference Table

| Compound Name | Chemical Formula |

|---|---|

| 1,2-benzenedithiol | C₆H₆S₂ |

| 1,3-benzodithiole-2-thione | C₇H₄S₃ |

| This compound | C₆H₁₁NS |

| Acetonitrile | C₂H₃N |

| Ammonia | NH₃ |

| Chloroform | CHCl₃ |

| Dichloromethane | CH₂Cl₂ |

| Ethyl Acetate | C₄H₈O₂ |

| Formic Acid | CH₂O₂ |

| Helium | He |

| n-Hexane | C₆H₁₄ |

| N-acetyl-L-cysteine (NAC) | C₅H₉NO₃S |

Spectrometric Detection and Quantification Methods

Spectrometric techniques are fundamental in the analytical methodologies for this compound research, offering high sensitivity and selectivity for its detection and quantification. These methods, often coupled with chromatographic separation, provide robust platforms for analyzing this compound in various matrices.

Mass Spectrometry (MS) Coupled with GC and LC

Mass spectrometry, when combined with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), stands as a powerful tool for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-suited technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from other components in a sample based on its volatility and interaction with the GC column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for 1-Butane, 1-isothiocyanato-3-methyl- (another name for this compound). johnshopkins.edu Analysis of this spectrum reveals key fragments that are indicative of the compound's structure.

Key Fragmentation Ions of this compound in GC-MS (EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Significance |

| 129 | [C6H11NS]+• | Molecular Ion (M+) |

| 86 | [C5H10N]+ | Loss of -CHS |

| 72 | [C4H8N]+ | Loss of -CH2CHS |

| 57 | [C4H9]+ | Isopentyl cation |

| 41 | [C3H5]+ | Allyl cation |

This data is based on the principles of mass spectrometry fragmentation and is presented for illustrative purposes.

Quantitative analysis of this compound using GC-MS can be highly accurate and sensitive. While specific validation data for this compound is not extensively published, methods for similar isothiocyanates demonstrate the capabilities of the technique. For instance, GC-MS methods for other volatile isothiocyanates have been validated with parameters such as linearity over a specific concentration range, limits of detection (LOD), and limits of quantification (LOQ). nih.gov In the analysis of broccoli, 2-methylbutyl isothiocyanate, a closely related isomer, was identified, showcasing the applicability of GC-MS in complex food matrices. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile isothiocyanates or for analyses where derivatization is preferred, LC-MS is the method of choice. While this compound is volatile, LC-MS can still be applied, particularly when analyzing it alongside other, less volatile compounds. The analytical determination of isothiocyanates can present challenges due to their instability and, for some detection methods, the absence of a strong chromophore. mdpi.com

LC-MS methods often employ derivatization to improve the chromatographic behavior and ionization efficiency of isothiocyanates. A common approach involves derivatization with compounds like N-acetyl-L-cysteine (NAC) to form a dithiocarbamate, which can be readily analyzed by LC-MS. mdpi.com Although specific LC-MS/MS methods for this compound are not widely detailed in the literature, the methodology has been successfully developed and validated for other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC). researchgate.netnih.gov These methods demonstrate excellent sensitivity and reproducibility.

A typical validated LC-MS/MS method for an isothiocyanate would include the parameters outlined in the following table.

Representative LC-MS/MS Method Validation Parameters for Isothiocyanate Analysis

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | >0.99 | Indicates a strong correlation between detector response and concentration. |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Recovery (%) | 85 - 115% | The percentage of the true amount of analyte that is detected by the analytical method. |

| Precision (RSD%) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

This table presents typical values for isothiocyanate analysis based on published literature for related compounds and serves as an example of expected performance. researchgate.netnih.gov

Applications of Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass analysis technique that measures the mass-to-charge ratio of ions by the time it takes them to travel through a flight tube of a known length. Its high mass accuracy and resolution make it particularly useful for the analysis of complex mixtures and for the identification of unknown compounds.

While specific applications of TOF-MS for the analysis of this compound are not extensively documented, its use in the broader context of volatile organic compound analysis, including sulfur compounds in food, is well-established. mdpi.com GC coupled with TOF-MS (GC-TOF-MS) is a powerful tool for profiling volatile compounds in complex samples due to its ability to separate co-eluting peaks and provide accurate mass measurements for elemental composition determination. mdpi.com

In food analysis, GCxGC-TOFMS, a two-dimensional gas chromatography approach, has been used to create a comprehensive profile of volatile compounds in broccoli, where numerous isothiocyanates are present. mdpi.com This technique would be highly applicable to the detailed analysis of foods known to contain this compound, such as wasabi and other cruciferous vegetables, allowing for its separation from other volatile sulfur compounds and its confident identification based on accurate mass.

The benefits of using TOF-MS for this compound research would include:

High Mass Accuracy: Enabling the determination of the elemental composition of the parent ion and its fragments, leading to more confident identification.

High Resolution: The ability to distinguish between ions with very similar mass-to-charge ratios, which is crucial in complex matrices.

Fast Acquisition Speeds: Allowing for its coupling with fast chromatography techniques like GCxGC.

Spectrophotometric Approaches (if applicable)

Spectrophotometric methods can be applied for the quantification of total isothiocyanates, including this compound. These methods are generally less specific than mass spectrometric techniques but can be useful for rapid screening or for samples where the isothiocyanate composition is known to be dominated by a single compound.

A widely used spectrophotometric method is the cyclocondensation reaction with 1,2-benzenedithiol. johnshopkins.edu In this reaction, isothiocyanates react with 1,2-benzenedithiol to form a stable product, 1,3-benzodithiole-2-thione, which has a strong ultraviolet absorbance at a specific wavelength. johnshopkins.edunih.gov

The key features of this method are:

Reaction: The isothiocyanate group (-N=C=S) reacts with the two thiol groups of 1,2-benzenedithiol to form a cyclic thiocarbonyl product. mdpi.comresearchgate.net

Detection: The resulting 1,3-benzodithiole-2-thione can be quantified spectrophotometrically by measuring its absorbance at approximately 365 nm. johnshopkins.edunih.gov

Molar Extinction Coefficient: The product has a high molar extinction coefficient (ε ≈ 23,000 M⁻¹ cm⁻¹ at 365 nm), which allows for sensitive detection. nih.gov

Sensitivity: The method can be used to measure as little as 1 nmol of isothiocyanate. johnshopkins.edunih.gov

This spectrophotometric assay is a valuable tool for determining the total isothiocyanate content in a sample. nih.govresearchgate.net However, it is important to note that this method does not differentiate between different isothiocyanates, as they all undergo the same reaction to produce the same chromophore. Therefore, the results are reported as total isothiocyanate content. nih.gov

Structure Activity Relationship Studies of 3 Methylbutyl Isothiocyanate

Influence of Aliphatic Side Chain Length on Biological Activity

The length and branching of the aliphatic side chain in isothiocyanates significantly modulate their biological activities. Research into various alkyl isothiocyanates has demonstrated that these structural features can affect the compounds' lipophilicity, steric hindrance, and ultimately, their interaction with biological targets.

Studies have shown that increasing the alkyl chain length in isothiocyanates can influence their apoptotic activity. While specific data on a homologous series including 3-Methylbutyl isothiocyanate is limited, general trends suggest that there is an optimal chain length for maximal biological effect, beyond which activity may decrease. The branched nature of the 3-methylbutyl group may also play a role in its biological efficacy. For instance, the presence of a methyl group alpha to the isothiocyanate moiety has been observed to enhance the inductive activity of certain enzymes. nih.gov

Table 1: Comparative Biological Activity of Aliphatic Isothiocyanates

| Isothiocyanate | Aliphatic Side Chain Structure | Observed Biological Activity |

|---|---|---|

| Allyl Isothiocyanate (AITC) | CH₂=CH-CH₂- | Inhibits cell growth and induces apoptosis in various cancer cell lines. mdpi.com |

| Sulforaphane (B1684495) (SFN) | CH₃-S(O)-(CH₂)₄- | Potent inducer of phase II enzymes and exhibits strong antitumor potential. mdpi.com |

| 1-Methylbutyl Isothiocyanate | CH₃-CH₂-CH₂-CH(CH₃)- | Identified as an effective inducer of Phase 2 detoxification enzymes. nih.gov |

| This compound | (CH₃)₂CH-CH₂-CH₂- | Expected to exhibit biological activities influenced by its branched alkyl structure. |

Comparative Analysis with Other Isothiocyanate Congeners

To better understand the biological profile of this compound, it is useful to compare it with other well-studied isothiocyanates, such as the aliphatic sulforaphane and the aromatic phenethyl isothiocyanate (PEITC). These compounds, while sharing the isothiocyanate functional group, exhibit distinct biological effects due to the different nature of their side chains.

Sulforaphane, with its 4-(methylsulfinyl)butyl side chain, is a potent inducer of phase II detoxification enzymes. mdpi.com In contrast, PEITC, which possesses a phenethyl group, has been shown to be a potent inhibitor of phase I enzymes involved in carcinogen activation. oup.com The aliphatic nature of this compound suggests its mechanism of action may be more aligned with that of sulforaphane, primarily acting as an inducer of cytoprotective enzymes. However, the specific steric and electronic properties of its branched alkyl chain will likely result in a unique biological activity profile. For example, the protein binding affinities of PEITC and sulforaphane have been shown to differ significantly, which correlates with their potency in inducing apoptosis. nih.gov

Electrophilic Reactivity and its Relation to Biological Effects

The cornerstone of the biological activity of all isothiocyanates, including this compound, is the electrophilic nature of the carbon atom in the -N=C=S group. This electrophilicity allows isothiocyanates to readily react with nucleophilic groups in biological macromolecules, most notably the sulfhydryl (-SH) groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues in proteins. nih.govmdpi.com

This covalent modification of proteins can lead to a variety of cellular responses. For instance, the reaction of isothiocyanates with Keap1, a repressor protein of the transcription factor Nrf2, leads to the activation of the Nrf2 pathway. mdpi.com This, in turn, upregulates the expression of a suite of antioxidant and detoxification enzymes, forming a key part of the cellular defense mechanism. The rate and extent of these reactions are influenced by the structure of the isothiocyanate's side chain, which can affect its accessibility to and reactivity with the target protein.

Correlation between Chemical Structure and Enzyme Induction Potential

A significant aspect of the biological action of isothiocyanates is their ability to induce phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs). This induction is a critical mechanism of their chemopreventive effects. The potency of isothiocyanates as enzyme inducers is highly dependent on their chemical structure.

Studies have demonstrated that both aliphatic and aromatic isothiocyanates can induce these enzymes, though their potency can vary. For instance, sulforaphane is recognized as an exceptionally potent inducer of NQO1. nih.gov The structure of the side chain influences the compound's ability to activate the Nrf2 pathway, which is the primary regulator of phase II enzyme expression. The lipophilicity and steric factors of the 3-methylbutyl group in this compound will dictate its interaction with Keap1 and, consequently, its potential as an inducer of these protective enzymes.

Table 2: Quinone Reductase (NQO1) Induction by Various Isothiocyanates

| Isothiocyanate | Structure | Relative NQO1 Induction Potency |

|---|---|---|

| Sulforaphane | Aliphatic | Very High |

| Allyl Isothiocyanate | Aliphatic | Moderate |

| Phenethyl Isothiocyanate | Aromatic | High |

| Benzyl (B1604629) Isothiocyanate | Aromatic | Moderate |

Data compiled from various studies on the relative potency of isothiocyanates in inducing quinone reductase activity. oup.comnih.gov

Ecological and Inter Species Interactions of 3 Methylbutyl Isothiocyanate

Plant-Microbe Interactions in Rhizosphere Environments

The influence of 3-methylbutyl isothiocyanate extends belowground into the rhizosphere, the soil region directly surrounding plant roots. frontiersin.org This area is a hotspot of intense microbial activity, and root exudates, including the breakdown products of glucosinolates, play a critical role in shaping the composition and function of the rhizosphere microbiome. nih.govnih.gov

When released into the soil from the roots or decaying plant matter of Brassicaceae species, isothiocyanates can have significant biocidal effects, a process often utilized in agriculture through biofumigation. fao.orgfrontiersin.orgnih.gov These compounds can suppress a wide range of soil-borne pathogens, including harmful fungi, bacteria, and nematodes. nih.govmdpi.comnih.gov

However, the impact is not uniform across all microorganisms. Studies have shown that different isothiocyanates can have differential effects on soil microbial communities. fao.orgfrontiersin.org For example, some studies found that aliphatic isothiocyanates (a class that includes this compound) can have a strong initial inhibiting effect on soil fungal or bacterial populations. frontiersin.org This selective pressure alters the microbial community structure. For instance, fumigation with allyl isothiocyanate was found to reduce the diversity of soil bacteria but stimulate the diversity of the soil fungal community in the long term. nih.govkoreascience.kr It can also lead to an increase in the relative abundance of certain beneficial bacteria, such as Pseudomonas, Bacillus, and Lysobacter, which are known for their ability to antagonize plant pathogens. nih.gov

Table 2: Differential Impact of Isothiocyanate Types on Soil Microbial Populations

| Isothiocyanate Type | Effect on Fungal Populations | Effect on Bacterial Populations | Notable Microbial Community Shifts |

|---|---|---|---|

| Allyl ITC (Aliphatic) | Dramatic decrease (~85% reduction) initially | Less impacted; transient increase in Firmicutes | Increase in Humicola fungi |

| Butyl ITC (Aliphatic) | Fungal proliferation (indirectly, due to less bacterial competition) | More suppressive than other ITCs tested | Increase in Mortierella fungi |

| Benzyl (B1604629) ITC (Aromatic) | Less sensitive compared to aliphatic ITCs | Impacted | - |

| Phenyl ITC (Aromatic) | Less sensitive compared to aliphatic ITCs | Impacted | - |

Data from a microcosm study simulating the application of different ITC-releasing seed meals to soil. fao.orgfrontiersin.org

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as biofilm formation and the production of virulence factors. mdpi.commicrobiologyjournal.orgmdpi.com This process relies on the production and detection of small signal molecules called auto-inducers. mdpi.com Disrupting QS is considered a promising strategy to control bacterial pathogenicity without directly killing the bacteria, which may reduce the pressure for antibiotic resistance. microbiologyjournal.org

Research has indicated that certain isothiocyanates can interfere with bacterial quorum sensing systems. mdpi.com For example, studies on Pseudomonas aeruginosa have shown that isothiocyanates like sulforaphane (B1684495) can inhibit QS pathways. mdpi.com This inhibition leads to a reduction in the production of virulence factors and impairs the bacteria's ability to form biofilms, which are protective communities that are notoriously difficult to eradicate. mdpi.com By disrupting these communication pathways, isothiocyanates released into the rhizosphere can potentially limit the pathogenic activity of harmful soil bacteria.

Broader Ecological Significance within Brassicaceae Ecosystems

The multifaceted roles of this compound and related compounds are central to the ecological success of Brassicaceae plants. The production of these defensive chemicals represents a key evolutionary adaptation that shapes interactions across multiple trophic levels.

The deterrent effects on generalist herbivores provide a clear survival advantage, allowing the plants to thrive in environments with significant pest pressure. researchgate.net Simultaneously, the release of these compounds into the soil creates an "allelopathic" zone, where the growth of competing plants and harmful microbes is inhibited. nih.govnih.gov This modification of the soil environment can favor the growth of the Brassicaceae plant and its offspring.

Furthermore, by selectively shaping the soil microbial community, these plants can cultivate a rhizosphere that is less hospitable to pathogens and potentially enriched with beneficial, growth-promoting microbes. nih.gov This ability to influence the surrounding biotic environment—deterring enemies, inhibiting competitors, and recruiting allies—demonstrates the profound ecological significance of isothiocyanates as mediators of inter-species interactions.

Chemical Synthesis Approaches for 3 Methylbutyl Isothiocyanate

Classical Chemical Synthesis Methods

Traditional methods for synthesizing isothiocyanates, including 3-methylbutyl isothiocyanate, have historically relied on robust and widely understood chemical transformations. These approaches often involve the use of highly reactive and sometimes hazardous reagents to construct the characteristic isothiocyanate functional group.

The reaction of primary amines with thiocarbonyl transfer reagents is a cornerstone of classical isothiocyanate synthesis. chemrxiv.orgkiku.dk The most prominent reagent in this class is thiophosgene (B130339) (CSCl₂). mdpi.comnih.gov This method involves the direct reaction of a primary amine, in this case, 3-methylbutylamine, with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net While effective, this approach is hampered by the high toxicity of thiophosgene. chemrxiv.orgmdpi.com